2-(2-methoxyphenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide
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Overview
Description
2-(2-Methoxyphenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is a complex organic compound characterized by its unique molecular structure This compound features a methoxyphenoxy group attached to an acetamide moiety, which is further linked to a phenethyl group substituted with a pyrrolidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide typically involves multiple steps, starting with the preparation of the methoxyphenoxy group. This can be achieved by reacting 2-methoxyphenol with a suitable electrophile under controlled conditions. Subsequent steps include the formation of the acetamide group and the attachment of the phenethyl group with the pyrrolidin-1-yl substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity patterns.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize specific functional groups within the molecule.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products resulting from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different physical and chemical properties, expanding the compound's utility in various applications.
Scientific Research Applications
Chemistry: In the field of chemistry, 2-(2-Methoxyphenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide can serve as an intermediate in the synthesis of more complex molecules. Its reactivity and structural features make it a valuable building block for designing new chemical entities.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors or receptor ligands. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.
Medicine: In medicinal chemistry, the compound may be explored for its therapeutic potential. Its structural complexity and functional groups could be advantageous in the development of new drugs targeting specific diseases or conditions.
Industry: The compound's unique properties may also find applications in industrial processes, such as in the production of advanced materials or as a component in chemical formulations.
Mechanism of Action
The mechanism by which 2-(2-Methoxyphenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
2-(2-Methoxyphenoxy)phenol
2-(2-Methoxyphenyl)ethylamine
(2-Methoxyphenoxy)acetic acid
Uniqueness: Compared to these similar compounds, 2-(2-Methoxyphenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide stands out due to its unique combination of functional groups and structural complexity
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-6-2-3-7-20(19)26-16-21(24)22-13-12-17-8-10-18(11-9-17)23-14-4-5-15-23/h2-3,6-11H,4-5,12-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRYJTGTMVQWFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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